molecular formula C16H12Cl2N2O3S B2775843 2,4-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 912762-58-4

2,4-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2775843
CAS RN: 912762-58-4
M. Wt: 383.24
InChI Key: FMIALNPCFBORSN-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide, also known as DMXAA, is a small-molecule agent with potential anti-cancer properties. It is a benzamide compound, which is a significant class of amide compounds widely used in medical, industrial, biological, and potential drug industries .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The field of chemical synthesis and structural analysis has seen the development and characterization of novel compounds similar to 2,4-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide. For instance, research on benzothiazoles includes the synthesis of two novel benzothiazoles, characterized by IR, 1H- and 13C-NMR spectroscopy, and single-crystal X-ray diffraction, highlighting the importance of structural analysis in understanding the properties of such compounds (Ćaleta et al., 2008).

Antimicrobial and Anti-inflammatory Activities

Benzothiazole derivatives have been synthesized and evaluated for their potent antitumor activities, showcasing the diverse biological applications of such molecules. A derivative, based on 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid, showed significant in vivo inhibitory effects on tumor growth, demonstrating the therapeutic potential of benzothiazole compounds (Yoshida et al., 2005). Furthermore, novel benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities, with compounds exhibiting broad-spectrum antimicrobial activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Padalkar et al., 2014).

Corrosion Inhibition

Benzothiazole derivatives, such as those similar to 2,4-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide, have also been studied for their corrosion inhibition properties. A study demonstrated the synthesis of benzothiazole derivatives that offered significant inhibition efficiency against steel corrosion in a 1 M HCl solution, suggesting their potential application in corrosion protection (Hu et al., 2016).

properties

IUPAC Name

2,4-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S/c1-22-11-5-6-12(23-2)14-13(11)19-16(24-14)20-15(21)9-4-3-8(17)7-10(9)18/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIALNPCFBORSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide

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